Cas no 54661-53-9 (1H-Inden-5-ol,6,6'-methylenebis[2,3-dihydro-1,1,3,3-tetramethyl-)

1H-Inden-5-ol,6,6'-methylenebis[2,3-dihydro-1,1,3,3-tetramethyl- structure
54661-53-9 structure
Product Name:1H-Inden-5-ol,6,6'-methylenebis[2,3-dihydro-1,1,3,3-tetramethyl-
CAS No:54661-53-9
MF:C27H36O2
MW:392.573548316956
CID:375905
PubChem ID:6453050
Update Time:2025-04-19

1H-Inden-5-ol,6,6'-methylenebis[2,3-dihydro-1,1,3,3-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 6,6'-methylenebis[1,1,3,3-tetramethylindan-5-ol]
    • 6-[(6-hydroxy-1,1,3,3-tetramethyl-2H-inden-5-yl)methyl]-1,1,3,3-tetramethyl-2H-inden-5-ol
    • 6,6'-methanediylbis(1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol)
    • 6,6'-Methylenebis(1,1,3,3-tetramethylindan-5-ol)
    • 54661-53-9
    • NS00033163
    • DTXSID70203122
    • EINECS 259-282-0
    • 1H-Inden-5-ol,6,6'-methylenebis[2,3-dihydro-1,1,3,3-tetramethyl-
    • Inchi: 1S/C27H36O2/c1-24(2)14-26(5,6)20-12-22(28)16(10-18(20)24)9-17-11-19-21(13-23(17)29)27(7,8)15-25(19,3)4/h10-13,28-29H,9,14-15H2,1-8H3
    • InChI Key: COLYSLCNGKYMCR-UHFFFAOYSA-N
    • SMILES: OC1C(CC2C(=CC3=C(C=2)C(C)(C)CC3(C)C)O)=CC2=C(C=1)C(C)(C)CC2(C)C

Computed Properties

  • Exact Mass: 392.27168
  • Monoisotopic Mass: 392.27153
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 2
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • XLogP3: 8.3

Experimental Properties

  • Density: 1.039
  • Boiling Point: 500.8°C at 760 mmHg
  • Flash Point: 212.2°C
  • Refractive Index: 1.553
  • PSA: 40.46

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